molecular formula C14H8FNO3 B6400599 4-(5-Cyano-2-fluorophenyl)-3-hydroxybenzoic acid, 95% CAS No. 1261965-41-6

4-(5-Cyano-2-fluorophenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6400599
CAS RN: 1261965-41-6
M. Wt: 257.22 g/mol
InChI Key: JKMKWRCISWTOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Cyano-2-fluorophenyl)-3-hydroxybenzoic acid (4-CNFHBA) is a synthetic organic compound with potential applications in scientific research. It is a white crystalline solid with a melting point of 164 °C and a molecular weight of 183.1 g/mol. 4-CNFHBA is soluble in water and polar organic solvents such as methanol and ethanol. It is used in a variety of biological and biochemical research applications due to its unique properties.

Scientific Research Applications

4-(5-Cyano-2-fluorophenyl)-3-hydroxybenzoic acid, 95% has a wide range of applications in scientific research. It is used as an inhibitor of enzymes such as protein kinase C and cyclooxygenase-2. It has also been used to study the structure and function of proteins, as well as in the study of the effects of drugs on the nervous system. In addition, 4-(5-Cyano-2-fluorophenyl)-3-hydroxybenzoic acid, 95% has been used as an antimicrobial agent, an anti-inflammatory agent, and an antioxidant.

Mechanism of Action

4-(5-Cyano-2-fluorophenyl)-3-hydroxybenzoic acid, 95% acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing it from binding to its substrate. This inhibition of enzyme activity can lead to a decrease in the activity of the enzyme and its associated pathways.
Biochemical and Physiological Effects
4-(5-Cyano-2-fluorophenyl)-3-hydroxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in signal transduction pathways, such as protein kinase C and cyclooxygenase-2. In addition, 4-(5-Cyano-2-fluorophenyl)-3-hydroxybenzoic acid, 95% has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. Furthermore, 4-(5-Cyano-2-fluorophenyl)-3-hydroxybenzoic acid, 95% has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(5-Cyano-2-fluorophenyl)-3-hydroxybenzoic acid, 95% in laboratory experiments is its ability to inhibit the activity of enzymes involved in signal transduction pathways. This allows for the study of the effects of drugs on these pathways. However, 4-(5-Cyano-2-fluorophenyl)-3-hydroxybenzoic acid, 95% is not very stable and can degrade over time, which can limit its use in long-term experiments.

Future Directions

Future research on 4-(5-Cyano-2-fluorophenyl)-3-hydroxybenzoic acid, 95% could focus on the development of more stable derivatives of the compound. In addition, further research could be done to explore the potential therapeutic applications of 4-(5-Cyano-2-fluorophenyl)-3-hydroxybenzoic acid, 95%, such as its use as an anti-inflammatory and antioxidant agent. Furthermore, further research could be done to explore the potential effects of 4-(5-Cyano-2-fluorophenyl)-3-hydroxybenzoic acid, 95% on other enzymes and pathways involved in signal transduction. Finally, further research could be done to explore the potential toxicity of 4-(5-Cyano-2-fluorophenyl)-3-hydroxybenzoic acid, 95% and its derivatives.

Synthesis Methods

4-(5-Cyano-2-fluorophenyl)-3-hydroxybenzoic acid, 95% is synthesized by a two-step reaction sequence. In the first step, 5-cyano-2-fluorophenylmagnesium bromide is reacted with 3-hydroxybenzoic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-(5-Cyano-2-fluorophenyl)-3-hydroxybenzoic acid, 95%. In the second step, the product is purified using column chromatography.

properties

IUPAC Name

4-(5-cyano-2-fluorophenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO3/c15-12-4-1-8(7-16)5-11(12)10-3-2-9(14(18)19)6-13(10)17/h1-6,17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMKWRCISWTOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=C(C=C(C=C2)C(=O)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689798
Record name 5'-Cyano-2'-fluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261965-41-6
Record name 5'-Cyano-2'-fluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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